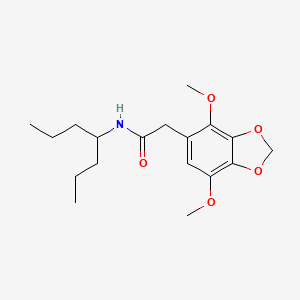![molecular formula C21H24N4O2S B11472279 N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine](/img/structure/B11472279.png)
N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene core substituted with a dimethylamino group and a sulfonyl group linked to a pyridinyl-piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine typically involves multi-step organic reactionsThe sulfonyl group is then added, and finally, the pyridinyl-piperazine moiety is attached through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The sulfonyl group plays a crucial role in its binding affinity, while the pyridinyl-piperazine moiety enhances its selectivity .
Comparison with Similar Compounds
Similar Compounds
- Deuterated 7-cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C21H24N4O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N,N-dimethyl-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylnaphthalen-1-amine |
InChI |
InChI=1S/C21H24N4O2S/c1-23(2)19-9-5-8-18-17(19)7-6-10-20(18)28(26,27)25-15-13-24(14-16-25)21-11-3-4-12-22-21/h3-12H,13-16H2,1-2H3 |
InChI Key |
BYXSTSFPGKNNBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine](/img/structure/B11472197.png)
![4-{[5-(1-Adamantyl)-2-methyl-3-furoyl]amino}phenyl thiocyanate](/img/structure/B11472209.png)
![3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11472211.png)
![8-chloro-2,3-dimethoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B11472218.png)
![3-(4-methoxyphenyl)-6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B11472226.png)
![Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester](/img/structure/B11472240.png)
![12-(pyridin-4-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11472246.png)
![N-[4-(Methoxymethyl)-6-methyl-2-{4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}thieno[2,3-B]pyridin-3-YL]benzamide](/img/structure/B11472266.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(2-pyrimidinylamino)-, ethyl ester](/img/structure/B11472269.png)
![N-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11472277.png)

![7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472283.png)

![4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene](/img/structure/B11472287.png)
